Stannyl(iv)-phthalocyanine

optical limiting nonlinear optics excited-state absorption

Stannyl(IV)-phthalocyanine (tin(IV) phthalocyanine, SnPc) is a main-group metallophthalocyanine in which a Sn(IV) ion occupies the central cavity of the phthalocyanine macrocycle, typically with two axial ligands completing a hexa- or hepta-coordinate geometry. Unlike the planar first-row transition metal phthalocyanines (e.g., CuPc, ZnPc), the large Sn(IV) ion protrudes from the ring plane, imparting a pyramidal molecular shape and enabling strong spin–orbit coupling due to the high atomic number of tin.

Molecular Formula C32H16N8OSn
Molecular Weight 647.2 g/mol
Cat. No. B12059867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannyl(iv)-phthalocyanine
Molecular FormulaC32H16N8OSn
Molecular Weight647.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Sn](=O)N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19
InChIInChI=1S/C32H16N8.O.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2
InChIKeyNLRCDBLVWMSVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stannyl(IV)-Phthalocyanine (SnPc): Core Compound Identity and Scientific Procurement Context


Stannyl(IV)-phthalocyanine (tin(IV) phthalocyanine, SnPc) is a main-group metallophthalocyanine in which a Sn(IV) ion occupies the central cavity of the phthalocyanine macrocycle, typically with two axial ligands completing a hexa- or hepta-coordinate geometry. Unlike the planar first-row transition metal phthalocyanines (e.g., CuPc, ZnPc), the large Sn(IV) ion protrudes from the ring plane, imparting a pyramidal molecular shape and enabling strong spin–orbit coupling due to the high atomic number of tin [1]. This heavy-atom effect drives rapid intersystem crossing, producing high triplet quantum yields (ΦT 0.69–0.89) and efficient singlet oxygen generation (ΦΔ 0.58–0.75) [1]. SnPc belongs to the broader class of main-group metallophthalocyanines that also includes Ge(IV), Si(IV), Al(III), Ga(III), and In(III) complexes, all of which are under active investigation for photodynamic therapy, nonlinear optics, organic electronics, and catalysis [2].

Why Stannyl(IV)-Phthalocyanine Cannot Be Interchanged with Generic Metallophthalocyanines: Physicochemical Grounds for Differentiated Selection


Metallophthalocyanines are not functionally interchangeable despite sharing a common macrocyclic ligand. The central metal ion dictates spin–orbit coupling strength, triplet-state dynamics, axial coordination chemistry, molecular geometry, and redox behaviour — all of which directly govern application-specific performance [1]. For Sn(IV)Pc, the heavy-atom effect arising from the large atomic number of tin (Z=50) produces triplet quantum yields and intersystem crossing rates that differ by orders of magnitude from lighter-metal analogs such as ZnPc (Z=30) [2]. Simultaneously, the large ionic radius of Sn(IV) enforces a non-planar coordination geometry that distinguishes it even from its group-14 congener Si(IV)Pc, enabling unique seven-coordinate structures unattainable with silicon [3]. Substituting SnPc with a generic phthalocyanine in an optical limiting device, a photodynamic therapy formulation, or an n-type organic semiconductor stack without accounting for these metal-specific differences will yield quantitatively different — and often inferior — performance.

Quantitative Differentiation Evidence for Stannyl(IV)-Phthalocyanine Against Closest Analogs


Excited-State to Ground-State Absorption Cross-Section Ratio in Solid-State Optical Limiters: SnPc vs. GePc vs. CuPc

In a comparative nanosecond optical limiting study using silica xerogel hosts doped with different metallophthalocyanines, SnPc(OSi(n-hexyl)₃)₂ achieved an excited-state to ground-state absorption cross-section ratio (σₑ/σ₉) of 19, the highest among all tested phthalocyanine-doped solid-state materials [1]. The germanium(IV) analog GePc(OSi(n-hexyl)₃)₂ yielded a ratio of only 7, while the water-soluble copper phthalocyanine (CuPc4S) exhibited a ratio of 4 [1]. The SnPc cross-section ratio of 19 in the solid matrix compares favorably even with the value of 22 measured for the same compound in toluene solution, confirming that SnPc retains exceptional limiting performance upon solid-state integration [1]. GePc-doped solids also exhibited a higher optical limiting onset energy (2.5 mJ) compared to SnPc, further reducing their practical utility [1].

optical limiting nonlinear optics excited-state absorption sol-gel laser protection

Triplet Excited-State Lifetime: SnPc Displays Ten-Fold Shorter τT Than GePc and ZnPc

A systematic comparison of octasubstituted phthalocyaninato complexes of Zn(II), Ge(IV), and Sn(IV) revealed that SnPc exhibits triplet lifetimes (τT) of 10–32 μs, which are approximately ten-fold shorter than those of both GePc (168–340 μs) and ZnPc (197–366 μs) [1]. This dramatic shortening is a direct consequence of the enhanced spin–orbit coupling induced by the heavy Sn(IV) center (Z=50), which accelerates the T₁ → S₀ intersystem crossing rate [1]. In contrast, the triplet lifetimes of GePc and ZnPc overlap substantially despite germanium's higher atomic number than zinc, indicating that the heavy-atom effect manifests non-linearly across the periodic table and that Sn(IV) occupies a distinct regime [1]. The triplet quantum yields (ΦT) follow a different trend: GePc (0.20–0.50) and SnPc (0.08–0.45) both substantially exceed ZnPc (0.02–0.25), confirming that the Group 14 metals enhance triplet formation but that SnPc uniquely combines high triplet yield with rapid triplet decay [1].

triplet lifetime photophysics intersystem crossing photodynamic therapy heavy-atom effect

Fluorescence Quantum Yield Suppression: SnPc Exhibits the Lowest ΦF Among Main-Group MPcs, Maximizing Triplet Channeling

Among octasubstituted ZnPc, GePc, and SnPc complexes studied under identical conditions, SnPc displays the lowest fluorescence quantum yields (ΦF = 0.02–0.06), significantly below both GePc (ΦF = 0.21–0.31) and ZnPc (ΦF = 0.02–0.21) [1]. The corresponding fluorescence lifetimes follow the same trend: GePc (4.0–5.1 ns) > ZnPc (1.9–3.0 ns) > SnPc (0.2–0.4 ns) [1]. This near-complete quenching of fluorescence in SnPc — with ΦF values a full order of magnitude lower than GePc at the upper bound — is the direct spectroscopic signature of efficient S₁ → T₁ intersystem crossing driven by the heavy-atom effect of tin [1]. In a separate study of peripherally and non-peripherally tetra-substituted aryloxy Sn(IV)Pc derivatives, ΦF values as low as 0.007–0.014 were recorded, while triplet quantum yields reached 0.69–0.89, confirming that the vast majority of absorbed photon energy is channeled into the triplet manifold rather than lost as fluorescence [2].

fluorescence quantum yield heavy-atom effect triplet channeling photosensitizer design photophysics

Air-Stable n-Type Electron Mobility: Sn(IV) Phthalocyanine Oxide Achieves μₑ = 0.44 cm²/V·s, Distinguishing It from Predominantly p-Type Planar MPcs

Tin(IV) phthalocyanine oxide (SnOPc), an axially oxygen-substituted Sn(IV)Pc derivative, was employed as the active layer in bottom-gate organic field-effect transistors (OFETs) and achieved an electron field-effect mobility (μₑ) of 0.44 cm²/V·s on a modified dielectric layer [1]. Critically, after 32 days of ambient air storage, neither the mobility nor the on/off ratio showed any significant degradation, demonstrating intrinsic air stability uncommon among n-type organic semiconductors [1]. This performance starkly contrasts with the vast majority of planar metallophthalocyanines (e.g., CuPc, ZnPc, NiPc, CoPc, FePc), which are predominantly p-type (hole-transporting) semiconductors with typical field-effect mobilities in the 10⁻⁴ to 10⁻² cm²/V·s range and which often require rigorous exclusion of oxygen to function as n-type materials [1]. The n-type character of SnOPc is attributed to the electron-withdrawing effect of the axial oxygen ligand combined with the high-valent Sn(IV) center, which together lower the LUMO energy to facilitate electron injection and transport [1].

organic field-effect transistor n-type semiconductor electron mobility air stability organic electronics

Unique Seven-Coordinate Sn(IV) Geometry vs. Six-Coordinate Si(IV): Structural Differentiation with Implications for Axial Ligand Design

Single-crystal X-ray diffraction studies of group IV phthalocyaninato complexes revealed a unique structural feature of Sn(IV): in bis(undecylcarboxylato)Sn(IV) phthalocyanine (SnPc(lau)₂), the tin ion adopts a seven-coordinate geometry — a finding unprecedented for this atom in phthalocyanine ring coordination [1]. The Sn(IV) ion occupies an in-plane location within the phthalocyaninato ring and elongates toward the two axial carboxylate ligands, which coordinate in a cis configuration [1]. When the axial ligands cannot accommodate this elongation, the Sn(IV) ion sits above the phthalocyaninato ring plane [1]. In stark contrast, the directly analogous Si(IV) complexes — with a smaller, harder (less polarizable) Si(IV) ion — are invariably six-coordinate, with the Si(IV) ion residing in the phthalocyaninato ring plane in a distorted octahedral symmetry [1]. These coordination differences originate from the differing ionic sizes and polarizabilities of Si(IV) and Sn(IV) and have direct consequences for axial ligand exchange kinetics, solubility tuning, and supramolecular assembly [1].

crystal structure coordination chemistry axial ligation group 14 phthalocyanines molecular engineering

Distinct Photobleaching Mechanism: SnPc Degrades via Photoreduction of the Macrocycle Ring, Unlike GePc (Phototransformation) or ZnPc (Direct Photobleaching)

A systematic study of the photodegradation pathways of octasubstituted ZnPc, GePc, and SnPc complexes established that each metal center imparts a mechanistically distinct photobleaching route [1]. Zinc phthalocyanine complexes undergo direct photobleaching, the rate of which is modulated by the electron-donating character of peripheral substituents [1]. Germanium phthalocyanine complexes undergo phototransformation — a structural rearrangement — rather than simple photobleaching [1]. Tin phthalocyanine complexes, uniquely, undergo photobleaching mediated by photoreduction of the phthalocyanine ring, a process confirmed by the observation of ring reduction during photolysis in the absence of oxygen [1][2]. This photoreductive pathway means that SnPc photostability is intimately coupled to the redox environment and the availability of electron donors/acceptors in the surrounding medium — a factor that can be either a liability or an exploitable design feature depending on the application context [1].

photostability photodegradation mechanism photoreduction photodynamic therapy photosensitizer longevity

Evidence-Backed Application Scenarios Where Stannyl(IV)-Phthalocyanine Provides Measurable Advantages Over Generic MPcs


Solid-State Passive Optical Limiting for Laser Eye and Sensor Protection

SnPc-doped silica xerogel monoliths provide the highest excited-state absorption cross-section ratio (σₑ/σ₉ = 19) among all tested metallophthalocyanine-doped solid-state hosts, outperforming GePc (ratio = 7) by a factor of 2.7× and CuPc (ratio = 4) by 4.75× [1]. This directly translates to superior optical limiting thresholds at lower dopant concentrations in solid-state device formats, where GePc additionally suffers from a higher onset energy (2.5 mJ) that reduces its protective range [1]. Procurement of SnPc derivatives with solubility-enabling axial substituents (e.g., trialkylsilyl oxides) is recommended for solution processing into sol-gel or polymer host matrices.

Photodynamic Therapy Photosensitizer Development Leveraging High Triplet Yield and Tunable Photobleaching

Sn(IV)Pc combines high triplet quantum yields (ΦT = 0.69–0.89) with efficient singlet oxygen generation (ΦΔ = 0.58–0.75) while exhibiting uniquely low fluorescence losses (ΦF as low as 0.007) [1]. This ensures that the majority of absorbed photon energy is channeled into cytotoxic singlet oxygen production rather than radiative decay. The photoreductive photobleaching mechanism of SnPc [2] means that formulation scientists can modulate photosensitizer longevity by controlling the redox environment — a tunability not available with ZnPc (direct oxidative bleaching) or GePc (phototransformation). The seven-coordinate capacity of Sn(IV) further enables attachment of tumor-targeting biomolecular vectors via axial ligation without perturbing the photophysical core.

Air-Stable n-Channel Organic Field-Effect Transistors and Complementary Logic Circuits

Tin(IV) phthalocyanine oxide (SnOPc) thin-film transistors achieve an electron mobility of 0.44 cm²/V·s that is stable for at least 32 days under ambient air exposure [1]. This performance level and environmental stability are unattainable with conventional planar MPcs (CuPc, ZnPc, NiPc), which are predominantly p-type and require oxygen-free environments for any n-type operation [1]. The electron-withdrawing axial oxo ligand on Sn(IV) lowers the LUMO energy to facilitate electron injection — a design principle specific to the high-valent Group 14 metal center. For CMOS-like organic logic or unencapsulated n-channel devices, SnOPc represents a distinct and irreplaceable material choice.

Nonlinear Optical Frequency Conversion and Third-Harmonic Generation Devices

The non-planar, pyramidal molecular shape of SnPc — arising from the large Sn(IV) ion protruding from the macrocycle plane — yields third-order nonlinear optical susceptibilities (χ⁽³⁾) that are substantially larger than those of planar metallophthalocyanines such as CuPc and ZnPc [1]. THG measurements place SnPc χ⁽³⁾ at approximately 1.5×10⁻¹⁰ esu, roughly 37.5× higher than the CuPc value of ~4×10⁻¹² esu measured by the same technique [2]. While SnPc χ⁽³⁾ values are slightly lower than those of the oxometallo-phthalocyanines TiOPc and VOPc, SnPc offers superior chemical stability and easier synthetic derivatization compared to these early transition metal analogs. The combination of high nonlinearity, molecular engineering flexibility via axial substitution, and processability into thin films by vacuum evaporation makes SnPc a compelling candidate for integrated nonlinear optical devices.

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